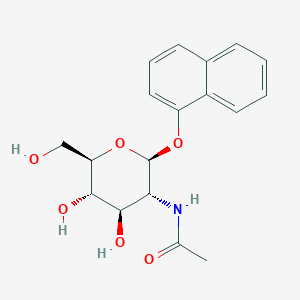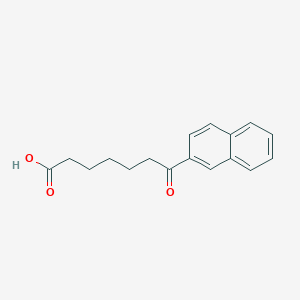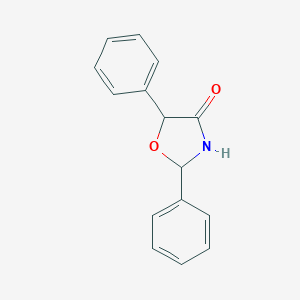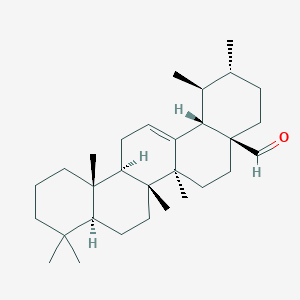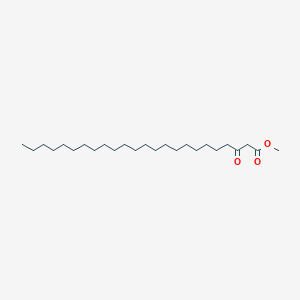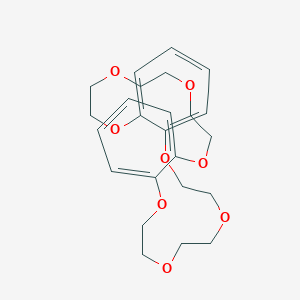
Dibenzo-24-corona-8
Descripción general
Descripción
Dibenzo-24-crown-8, also known as Dibenzo-24-crown-8, is a useful research compound. Its molecular formula is C24H32O8 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzo-24-crown-8 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzo-24-crown-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo-24-crown-8 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comportamientos de Autoensamblaje
DB24C8 se ha utilizado para construir una nueva cadena de margarita [c2]. Esto se logró mediante el monómero hermafrodita del derivado DB24C8 que lleva una sal de amonio secundaria . La unidad de éter corona y la sal de amonio secundaria experimentaron cambios dependientes del catión de metal alcalino y ácido-base . Este comportamiento de complejación exhibió un comportamiento fotofísico controlado como un interruptor luminiscente reversible en presencia de ácidos o bases .
Aplicaciones Supramoleculares
DB24C8 neutral interactúa fácilmente con invitados catiónicos. Cuando DB24C8 está permanentemente cargado (como en el caso de DB24C8 monosulfonado), se convierte en un candidato ventajoso para futuras aplicaciones supramoleculares . Se puede aislar como un ácido sulfónico o convertir a una sal de elección .
Ensamblaje Anfitrión-Huésped
El análisis cristalográfico de DB24C8 monosulfonado proporciona el primer ensamblaje anfitrión-huésped conocido con un andamio basado en DB24C8 que compleja cationes de hidronio y potasio .
Interacción con Cationes Alcalinos
Se han realizado investigaciones supramoleculares de las interacciones de DB24C8 monosulfonado con cationes alcalinos. La introducción del grupo sulfónico en el andamio DB24C8 aumenta las afinidades del receptor . También se observó una selectividad inusual de DB24C8 monosulfonado hacia un catión de sodio .
Transportador Molecular
DB24C8 se puede utilizar como un transportador molecular en la formación de rotaxanos con iones de amonio mono y tris ramificados basados en tiazolio .
Cosolvente y Catalizador de Transferencia de Fase
DB24C8 también se utiliza como cosolvente y catalizador de transferencia de fase para fluoruro de cesio, lo que contribuye al desarrollo de un sistema de fluoración anhidro más eficiente para la síntesis orgánica <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Mecanismo De Acción
Target of Action
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic compound that primarily targets metal ions and ammonium ions . It forms complexes with these ions, enhancing their solubility and reactivity . This ability to form complexes makes DB24C8 a versatile reagent in organic synthesis .
Mode of Action
DB24C8 interacts with its targets through a process known as complexation . In the formation of 1rotaxanes, DB24C8 acts as a molecular transporter, forming complexes with thiazolium-based mono- and tris-branched ammonium ions . This interaction results in changes in the solubility and reactivity of the targeted ions .
Biochemical Pathways
The primary biochemical pathway affected by DB24C8 involves the formation of mechanically interlocked structures . DB24C8 is covalently embedded into the backbone of a polymer network, resulting in a synthetic material with remarkable shape-memory properties . The supramolecular host-guest interactions within the [c2]daisy chain topology ensure robust mechanical strength and good network stability of the polymer .
Pharmacokinetics
Its use as a phase-transfer catalyst suggests that it may have the ability to enhance the bioavailability of certain compounds .
Result of Action
The primary result of DB24C8’s action is the formation of complexes with metal ions and ammonium ions . This leads to enhanced solubility and reactivity of these ions, enabling various organic reactions . When incorporated into a polymer network, DB24C8 imparts remarkable shape-memory properties to the material .
Action Environment
The action of DB24C8 can be influenced by environmental factors. For instance, the formation of complexes with metal ions can be affected by the presence of other ions in the solution . Additionally, the shape-memory properties of materials incorporating DB24C8 can be controlled thermally .
Safety and Hazards
Direcciones Futuras
DB24C8 is an advantageous candidate for future supramolecular applications . Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance, which combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science .
Análisis Bioquímico
Biochemical Properties
Dibenzo-24-crown-8 has the ability to form complexes with metal ions, which plays a crucial role in biochemical reactions . It can act as a molecular transporter in the formation of rotaxanes with thiazolium-based mono- and tris-branched ammonium ions . The crown ether moiety and the secondary ammonium salt unit can undergo acid–base and alkali metal cation dependent switches .
Cellular Effects
It has been shown that Dibenzo-24-crown-8 can reduce H2PtCl6·6H2O and FeCl2·4H2O in a thermal system to synthesize 17 nm monodispersed iron-platinum (FePt) alloy nanoparticles . This suggests that Dibenzo-24-crown-8 may have significant effects on cellular processes, particularly those involving metal ions.
Molecular Mechanism
The molecular mechanism of Dibenzo-24-crown-8 involves the formation of complexes with metal ions, enhancing their solubility and reactivity . It can also act as a phase-transfer catalyst in various organic reactions . In the formation of rotaxanes, Dibenzo-24-crown-8 acts as a molecular transporter .
Temporal Effects in Laboratory Settings
It has been shown that Dibenzo-24-crown-8 can exhibit controlled photophysical behavior as a reversible luminescent switch in the presence of acids or bases .
Transport and Distribution
Dibenzo-24-crown-8 can act as a molecular transporter in the formation of rotaxanes . This suggests that it may play a role in the transport and distribution of certain molecules within cells and tissues.
Subcellular Localization
Given its role as a molecular transporter, it may be found in various compartments within the cell depending on the molecules it is transporting .
Propiedades
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h1-8H,9-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTITLLXXOKDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161817 | |
| Record name | Dibenzo-24-crown-8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Dibenzo-24-crown-8 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14174-09-5 | |
| Record name | Dibenzo-24-crown-8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo-24-crown-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo-24-crown-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo-24-crown-8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does dibenzo-24-crown-8 interact with metal ions?
A1: DB24C8 interacts with metal ions through its oxygen atoms. The crown ether's cavity size and the ionic radius of the metal ion determine the strength and selectivity of this interaction. This interaction is primarily driven by electrostatic forces and resembles a host-guest complex, where the crown ether acts as the host, encapsulating the guest metal ion within its cavity. [, , ]
Q2: Is the complexation between DB24C8 and metal ions affected by the solvent?
A2: Yes, the solvent plays a crucial role in the complexation process. Studies have shown that the stability of the complex is higher in aprotic solvents like acetonitrile and propylene carbonate compared to protic solvents like methanol. This is attributed to the competitive solvation of the metal ion by protic solvents. [, ]
Q3: Can dibenzo-24-crown-8 interact with molecules other than metal ions?
A3: Yes, DB24C8 can interact with other molecules, especially those with cationic centers. For instance, it forms pseudorotaxane-like complexes with dibenzylammonium salts and paraquat derivatives. [, , , ]
Q4: How does the complexation of DB24C8 with guest molecules influence the properties of the resulting complexes?
A4: Complexation with DB24C8 can significantly alter the properties of the guest molecule. This includes changes in solubility, reactivity, and spectroscopic behavior. For example, complexation with DB24C8 enhances the solubility of alkali metal salts in organic solvents. [, , ]
Q5: What is the molecular formula and molecular weight of dibenzo-24-crown-8?
A5: The molecular formula of DB24C8 is C24H32O8, and its molecular weight is 448.51 g/mol. []
Q6: How can spectroscopic techniques be used to characterize dibenzo-24-crown-8 and its complexes?
A6: Various spectroscopic methods, including NMR, IR, UV-Vis, and Mass Spectrometry, are valuable tools for characterizing DB24C8 and its complexes. For example, 1H NMR can identify the formation of complexes by observing shifts in specific proton signals. IR spectroscopy can reveal changes in bond vibrations upon complexation, while UV-Vis spectroscopy can provide information about the electronic environment of the complex. Mass spectrometry can confirm the stoichiometry of the complex. [, , , , , , , ]
Q7: What are some applications of DB24C8 based on its complexation abilities?
A7: DB24C8 finds applications in areas such as:
- Separation Science: Selective extraction and separation of metal ions from mixtures, particularly rubidium and cesium. [, ]
- Sensor Development: Design of potentiometric sensors for specific metal ions, such as cesium. []
- Drug Delivery: Development of supramolecular systems for controlled release of drugs. [, , ]
- Material Science: Building block for supramolecular polymers and materials with unique properties. [, , , , ]
Q8: Can dibenzo-24-crown-8 act as a catalyst?
A8: While not a catalyst in the traditional sense, DB24C8 can act as a phase-transfer catalyst. By forming complexes with metal ions, it facilitates their transport between immiscible phases, thereby accelerating reactions.
Q9: How is computational chemistry used in understanding DB24C8 and its complexes?
A9: Computational methods like DFT calculations are used to:
- Predict the stability of DB24C8 complexes with various guest molecules. [, ]
- Study the conformational preferences of DB24C8 and its complexes. [, ]
Q10: How do modifications to the structure of dibenzo-24-crown-8 affect its complexation behavior?
A10: Modifications to DB24C8, such as introducing substituents on the benzene rings or altering the size of the crown ether ring, can significantly affect its complexation properties. These modifications can influence:
- The size and shape of the crown ether cavity, impacting its selectivity for specific guest molecules. [, , , ]
- The electronic properties of the crown ether, altering the strength of interaction with the guest. [, , ]
Q11: What are the safety considerations when working with DB24C8?
A11: Always refer to the Safety Data Sheet (SDS) for detailed safety information. General laboratory precautions, including wearing appropriate personal protective equipment, are recommended.
Q12: How is the thermal behavior of DB24C8 and its complexes studied?
A14: Techniques like Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are used to study the thermal stability and decomposition patterns of DB24C8 and its complexes. [, ]
Q13: Can you explain the concept of "wrap-around" structure observed in some DB24C8 complexes?
A15: In the "wrap-around" structure, the larger cation, such as Cs+, is encapsulated by the DB24C8 molecule, with the crown ether completely enclosing the cation. This is in contrast to smaller cations, where only a portion of the crown ether interacts with the cation. [, ]
Q14: What are some of the challenges in synthesizing DB24C8-based supramolecular polymers?
A16: Achieving high molecular weight polymers, controlling the polymer architecture, and fine-tuning the properties of the resulting materials are some of the challenges associated with DB24C8-based supramolecular polymer synthesis. [, , ]
Q15: What are the future directions in research related to DB24C8?
A15: Future research directions include:
- Designing and synthesizing novel DB24C8 derivatives with tailored properties for specific applications. [, , , ]
- Exploring the use of DB24C8 in areas like sensing, catalysis, and drug delivery. [, , , ]
- Developing a deeper understanding of the factors governing the self-assembly of DB24C8-based supramolecular systems. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


